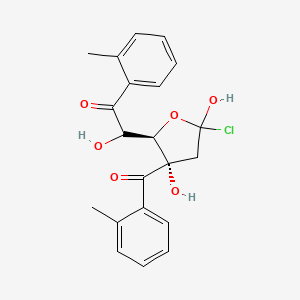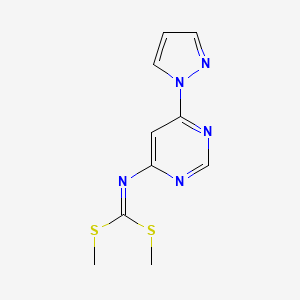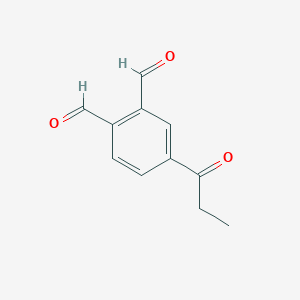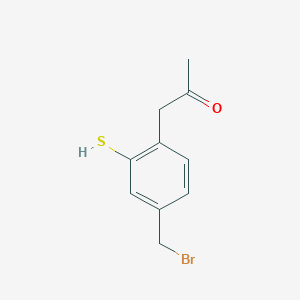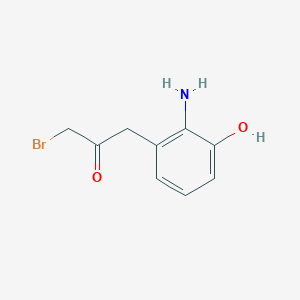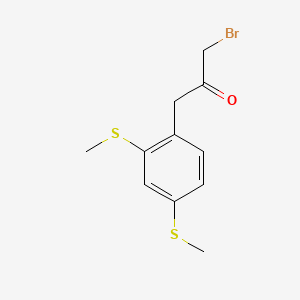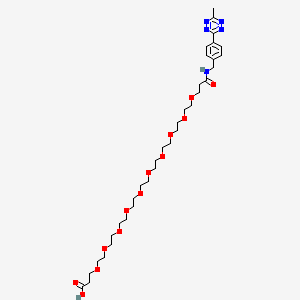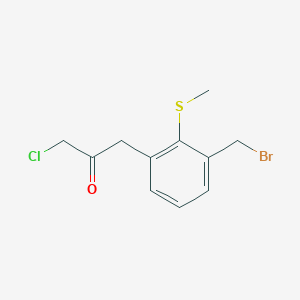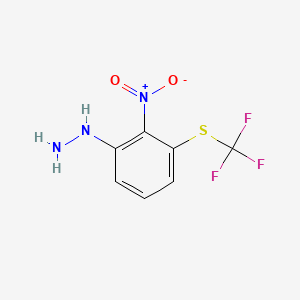
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-aminehcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with a 3,4-difluorophenyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the 3,4-Difluorophenyl Group: The 3,4-difluorophenyl group can be introduced through a substitution reaction, where a suitable precursor reacts with a fluorinating agent.
Amination: The amine group can be introduced through a nucleophilic substitution reaction, where a suitable amine precursor reacts with the cyclopropane intermediate.
Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include continuous flow reactions, use of green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction may yield secondary or tertiary amines.
Scientific Research Applications
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride has various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme inhibition or receptor binding.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 3,4-difluorophenyl group may enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride: A stereoisomer with different spatial arrangement of atoms.
(1S,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride: A compound with chlorine atoms instead of fluorine atoms.
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine: The free base form without the hydrochloride salt.
Uniqueness
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of fluorine atoms, which can influence its chemical reactivity, biological activity, and physical properties. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C9H10ClF2N |
|---|---|
Molecular Weight |
205.63 g/mol |
IUPAC Name |
(1S,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9-;/m0./s1 |
InChI Key |
IMYLOCHFFLYHPS-YDYUUSCQSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1N)C2=CC(=C(C=C2)F)F.Cl |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


